molecular formula C16H14F3N3OS B14135091 1-methylsulfanyl-2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]benzimidazole;2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole CAS No. 1184916-95-7

1-methylsulfanyl-2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]benzimidazole;2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole

Cat. No.: B14135091
CAS No.: 1184916-95-7
M. Wt: 353.4 g/mol
InChI Key: RZSYMONMXLYBMJ-UHFFFAOYSA-N
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Description

1-methylsulfanyl-2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]benzimidazole;2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This particular compound is notable for its unique structure, which includes a trifluoroethoxy group and a pyridyl moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research .

Chemical Reactions Analysis

1-methylsulfanyl-2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]benzimidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methylsulfanyl-2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]benzimidazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The trifluoroethoxy group enhances its binding affinity and specificity towards these targets .

Properties

CAS No.

1184916-95-7

Molecular Formula

C16H14F3N3OS

Molecular Weight

353.4 g/mol

IUPAC Name

1-methylsulfanyl-2-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]benzimidazole

InChI

InChI=1S/C16H14F3N3OS/c1-10-13(23-9-16(17,18)19)7-8-20-14(10)15-21-11-5-3-4-6-12(11)22(15)24-2/h3-8H,9H2,1-2H3

InChI Key

RZSYMONMXLYBMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C2=NC3=CC=CC=C3N2SC)OCC(F)(F)F

Origin of Product

United States

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